methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
methyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-19(25)22-5-4-11-14(9-22)29-18(15(11)16(20)23)21-17(24)10-2-3-12-13(8-10)28-7-6-27-12/h2-3,8H,4-7,9H2,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHBQNQINREHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The compound features a unique combination of structural elements that contribute to its biological activity. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N4O5 |
| Molecular Weight | 372.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Dioxine Ring : Utilizing starting materials such as benzoic acids and appropriate reagents.
- Carbamoylation : Introduction of the carbamoyl group through reaction with isocyanates.
- Thienopyridine Construction : Cyclization processes to form the thieno[2,3-c]pyridine structure.
This multi-step synthesis allows for the customization of the compound's properties by modifying various functional groups.
Preliminary studies suggest that compounds containing thieno[2,3-c]pyridine structures exhibit various biological activities:
- Anticancer Activity : Thieno[2,3-c]pyridine derivatives have shown potential in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The presence of specific functional groups allows for interaction with enzymes such as PI3K and others involved in signal transduction pathways related to cancer progression.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
-
Anticancer Properties :
- Compounds with similar structural features have demonstrated significant anticancer activity in vitro against various cancer cell lines.
- In vivo studies are necessary to confirm these effects and understand the pharmacokinetics involved.
-
Antimicrobial Activity :
- Some derivatives have shown effectiveness against bacterial strains and fungi.
- The antimicrobial mechanism may involve disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of thieno[2,3-c]pyridine derivatives on breast cancer cells. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard treatments. Further research is needed to optimize these compounds for clinical use.
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition where derivatives were tested against PI3K. The results showed that specific substitutions on the thienopyridine core increased inhibitory potency, suggesting a potential pathway for drug development targeting metabolic diseases.
Comparison with Similar Compounds
Thieno[2,3-c]pyridine Derivatives
The target compound shares its thieno[2,3-c]pyridine core with ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (). However, the latter lacks the dihydrobenzo[b][1,4]dioxine substituent and instead features a Boc-protected amine and ester group. This difference likely reduces the steric bulk and alters solubility, as the Boc group is more lipophilic than the carbamoyl and carboxamido substituents in the target compound .
Dihydrobenzo[b][1,4]dioxine-Containing Compounds
Compounds such as 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxy-4-methylnicotinonitrile () share the dihydrobenzo[b][1,4]dioxine moiety but differ in the heterocyclic core (pyridine vs. thieno[2,3-c]pyridine). The pyridine derivatives typically exhibit lower planarity compared to fused thienopyridines, which may reduce π-π stacking interactions in biological targets .
Functional Group Comparisons
Melting Points and Stability
- The target compound’s stability may be influenced by the carbamoyl group, which is less hydrolytically labile than esters or nitriles in analogues like 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-oxopyridine-3-carbonitrile (mp 243–245°C, ) .
- Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit higher melting points (215–245°C) due to rigid fused-ring systems, whereas thienopyridines may show lower melting points depending on substituent flexibility .
Q & A
Basic: What are the common synthetic routes for this compound?
The compound is synthesized via multi-step reactions involving carboxamide coupling and heterocyclic ring formation. A representative method ( ) involves:
Coupling : Reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives with thieno[2,3-c]pyridine precursors under anhydrous conditions.
Purification : Flash chromatography (ethyl acetate/petroleum ether, 3:7) yields the product (58% yield) with a melting point of 180–181°C .
Validation : Intermediate steps (e.g., Boc deprotection) are confirmed by 1H-NMR (e.g., δ 9.55 for NH protons) and MS ([M+1]+ = 404.3) .
Basic: Which spectroscopic methods confirm its structure?
Critical techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., dihydrothienopyridine protons at δ 2.50–2.53) and carbon frameworks (e.g., carbamoyl carbons at δ 155.41) .
- IR Spectroscopy : Identifies amide (≈1650 cm⁻¹) and ester carbonyl (≈1700 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+1]+ = 404.3; calc. 404.14) with <5 ppm error .
Advanced: How can low synthetic yields (<60%) be optimized?
Strategies include:
- Solvent Screening : Replace DCM with THF or DMF to enhance solubility ( used DCM for reductive amination) .
- Catalyst Tuning : Adjust stoichiometry of sodium triacetoxyborohydride (e.g., 3 equivalents in ) .
- Flow Chemistry : Implement continuous-flow systems () to improve reaction kinetics and purity .
Advanced: How to resolve contradictory NMR data during structural validation?
- 2D NMR : Use COSY/HSQC to assign overlapping signals (e.g., dihydrobenzo[dioxine] protons in ) .
- Recrystallization : Isolate pure product using DMF/water (as in ) to eliminate impurities causing split signals .
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 (e.g., δ 7.94 for =CH in ) .
Basic: What purity and crystallization methods are typical?
- Flash Chromatography : Ethyl acetate/petroleum ether gradients ( ) yield >95% purity .
- Recrystallization : Use ethanol/DMF mixtures ( achieved 61% purity via this method) .
- Melting Point Analysis : Confirm crystallinity (e.g., 180–181°C in ) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Modify the dihydrobenzo[dioxine] group (e.g., piperidine vs. isopropylpiperazine in ) .
- Biological Assays : Test antitubulin activity (as in ’s thieno[2,3-c]pyridine derivatives) .
- Computational Modeling : Use docking studies to predict binding affinities to targets like HSF1 () .
Basic: How is molecular weight accurately determined?
- HRMS (ESI) : Provides exact mass (e.g., [M+1]+ = 404.3 vs. calc. 404.14) with <5 ppm error .
- Elemental Analysis : Validates C, H, N composition (e.g., C: 56.38% vs. calc. 56.56% in ) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
